3-(Oxan-4-yl)propanenitrile
Overview
Description
3-(Oxan-4-yl)propanenitrile is a chemical compound with the CAS Number: 1086393-64-7 . It has a molecular weight of 139.2 and its IUPAC name is 3-tetrahydro-2H-pyran-4-ylpropanenitrile . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for 3-(Oxan-4-yl)propanenitrile is 1S/C8H13NO/c9-5-1-2-8-3-6-10-7-4-8/h8H,1-4,6-7H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
3-(Oxan-4-yl)propanenitrile is a liquid at room temperature .Scientific Research Applications
Synthesis of Heterocyclic Compounds
3-(Pyrazol-3-yl)-3-oxo-propanenitrile derivatives have been used in the synthesis of various heterocyclic compounds such as bipyrazole, pyrazolyloxazole, and pyrazolylpyrimidine derivatives. These compounds' structures were confirmed through elemental and spectral analyses, indicating their potential in chemical synthesis (Dawood, Farag, & Ragab, 2004).
Spectro-Electrochemical Applications
A study demonstrated the preparation of electrically active poly(3-(9H-carbazol-9-yl)propanenitrile) films on platinum electrodes. This research, focusing on the electrochemical polymerization of carbazole and its derivatives, revealed applications in spectro-electrochemical studies (Elamin, Hashim, & Mohammed, 2021).
Environmental Sensitivity in Materials Science
Innovative nicotinonitriles incorporating pyrene and fluorene moieties have been developed through a domino four-component condensation reaction. This process is significant for its short reaction time, excellent yield, and the creation of versatile environmentally sensitive fluorophores, indicating their potential use in materials science (Hussein, El Guesmi, & Ahmed, 2019).
Corrosion Inhibition Studies
Research involving propaneitrile derivatives, including 3-(1H-indol-3-yl)-3-oxo-propanenitrile, has shown effectiveness in inhibiting corrosion of tin in sodium chloride solutions. This study, employing techniques like potentiodynamic polarization and electrochemical impedance spectroscopy, indicates potential applications in materials protection and engineering (Fouda, Abdel-Maksoud, & Almetwally, 2015).
Exploration of Intramolecular Interactions
An ab initio study of 3‐chloro‐, 3‐hydroxy‐, 3‐mercapto‐, and 3‐amino‐propanenitrile, including 4‐chloro‐butanenitrile, explored the effects of intramolecular hydrogen bonds and anomeric interactions. This theoretical work contributes to the understanding of molecular stability and geometrical trends in chemistry (Fernández, Vázquez, & Ríos, 1992).
Pollutant Degradation in Environmental Applications
The degradation of 3,3'-iminobis-propanenitrile in aqueous solutions was examined using the Fe(0)/GAC micro-electrolysis system. This study highlights the potential of such systems in environmental applications, particularly in pollutant degradation (Lai et al., 2013).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
properties
IUPAC Name |
3-(oxan-4-yl)propanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c9-5-1-2-8-3-6-10-7-4-8/h8H,1-4,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLUJUUYJXUWEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701290348 | |
Record name | Tetrahydro-2H-pyran-4-propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701290348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Oxan-4-yl)propanenitrile | |
CAS RN |
1086393-64-7 | |
Record name | Tetrahydro-2H-pyran-4-propanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1086393-64-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrahydro-2H-pyran-4-propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701290348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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